molecular formula C23H24N2O7S B11516157 Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[4-(cyclohexylsulfanyl)-3-nitrophenyl]carbonyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11516157
M. Wt: 472.5 g/mol
InChI Key: DXSLZZPENCKVJB-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound featuring a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including nitration, sulfonation, and esterification reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonation to attach the cyclohexylsulfanyl group. Finally, esterification reactions are employed to introduce the carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzene ring and its substituents can engage in various binding interactions with proteins and enzymes. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-AMINOBENZAMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with an amine group instead of a nitro group.

    1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-HYDROXYBENZAMIDO]BENZENE-1,3-DICARBOXYLATE: Contains a hydroxyl group instead of a nitro group.

Uniqueness

1,3-DIMETHYL 5-[4-(CYCLOHEXYLSULFANYL)-3-NITROBENZAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to the presence of both nitro and cyclohexylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N2O7S

Molecular Weight

472.5 g/mol

IUPAC Name

dimethyl 5-[(4-cyclohexylsulfanyl-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C23H24N2O7S/c1-31-22(27)15-10-16(23(28)32-2)12-17(11-15)24-21(26)14-8-9-20(19(13-14)25(29)30)33-18-6-4-3-5-7-18/h8-13,18H,3-7H2,1-2H3,(H,24,26)

InChI Key

DXSLZZPENCKVJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)SC3CCCCC3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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